molecular formula C11H14N2O4 B8527337 N-(2-Methyl-6-nitrophenyl)glycine ethyl ester

N-(2-Methyl-6-nitrophenyl)glycine ethyl ester

Cat. No. B8527337
M. Wt: 238.24 g/mol
InChI Key: XSELYPSFGFVNDG-UHFFFAOYSA-N
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Patent
US05668282

Procedure details

A mixture of N-(6-methyl-2-nitrophenyl)glycine ethyl ester (XV, EXAMPLE 17, 675 mg), ethanol (60.0 ml) and palladium on carbon (10%, 150 mg) is hydrogenated (48 psi) at 20°-25° for 3.5 hr. The mixture is filtered, the residue washed with ethanol, and the combined filtrates are concentrated to give the title compound, mp 168°-171°; IR (mineral oil) 3382, 2955, 2925, 1671, 1490, 1444, 1393, 1295 and 770 cm-1 ; NMR (CDCl3) 8.68, 6.79, 6.6-6.75, 4.04, 3.76 and 2.17 δ; MS (m/z) 162 and 133.
Quantity
675 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][NH:6][C:7]1[C:12]([CH3:13])=[CH:11][CH:10]=[CH:9][C:8]=1[N+:14]([O-])=O)C>[Pd].C(O)C>[CH3:13][C:12]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:7]=1[NH:6][CH2:5][C:4](=[O:3])[NH:14]2

Inputs

Step One
Name
Quantity
675 mg
Type
reactant
Smiles
C(C)OC(CNC1=C(C=CC=C1C)[N+](=O)[O-])=O
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 20°-25°
CUSTOM
Type
CUSTOM
Details
for 3.5 hr
Duration
3.5 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
WASH
Type
WASH
Details
the residue washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates are concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=C2NCC(NC2=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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